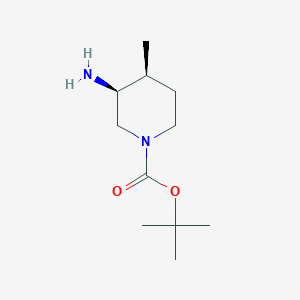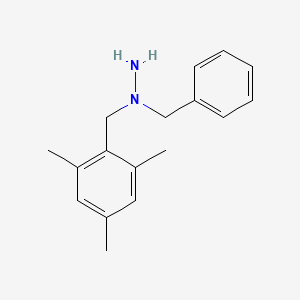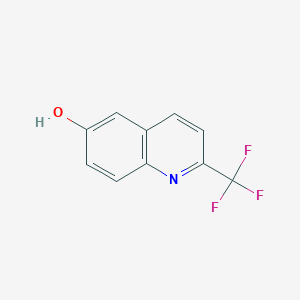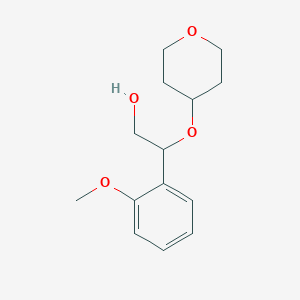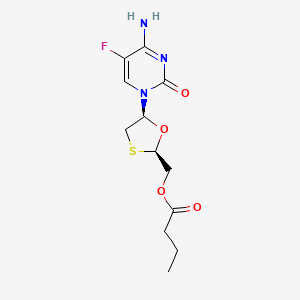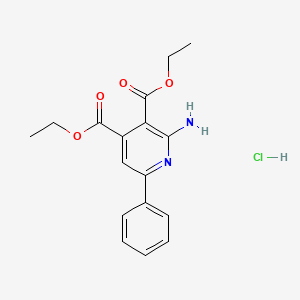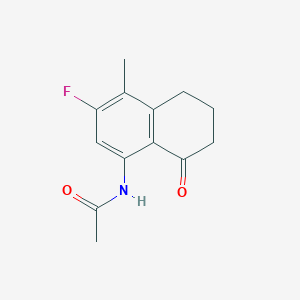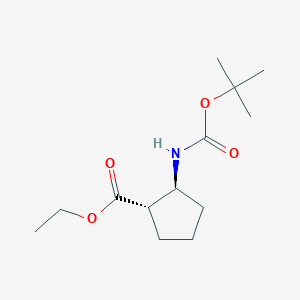
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
Overview
Description
“(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate” is a chemical compound. It is similar to “methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate” which has a molecular weight of 243.3 . It is also similar to “(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid” which has a molecular weight of 229.28 .
Molecular Structure Analysis
The InChI code for a similar compound, “methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate”, is1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 . The InChI code for another similar compound, “(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid”, is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 .
Scientific Research Applications
Enantioselective Synthesis and Catalysis
Enantioselective synthesis methods utilizing derivatives similar to "(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate" have been developed, showcasing the compound's role in producing optically active molecules with high purity. For instance, a study by Magata et al. (2017) highlights the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through a Pd-catalyzed amide coupling and subsequent oxazole formation, illustrating the compound's utility in creating macrocyclic azole peptides without racemization (Magata et al., 2017).
Drug Delivery Systems
The compound's derivatives have been explored for their potential in drug delivery systems. Yildirim et al. (2016) designed a novel nanoparticle system for the controlled delivery of hydrophobic drugs, demonstrating the compound's versatility in creating responsive materials for targeted therapy (Yildirim et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives have been analyzed for their self-assembly properties. Kălmăn et al. (2001) studied the racemic crystal structures of disubstituted and trisubstituted cyclopentane derivatives, revealing basic forms of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds, highlighting the compound's significance in understanding molecular organization and interaction (Kălmăn et al., 2001).
Synthetic Methodologies
The compound and its analogs serve as key intermediates in the synthesis of complex molecules. For example, Constantinou-Kokotou et al. (2001) described a general method for the synthesis of enantiopure non-natural alpha-amino acids, utilizing a key intermediate similar to "(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate" for the synthesis of (S)-2-amino-oleic acid, showcasing the compound's utility in the preparation of bioactive molecules (Constantinou-Kokotou et al., 2001).
properties
IUPAC Name |
ethyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




